molecular formula C12H12F2O3 B13720059 Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate

Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate

Katalognummer: B13720059
Molekulargewicht: 242.22 g/mol
InChI-Schlüssel: KVIDWSWNQOFZMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoromethylphenyl group attached to an oxopropanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The difluoromethylphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-(3,5-difluoro-4-methylphenyl)-2-oxoacetate
  • 3-(2,3-difluoro-4-methylphenyl)propanal
  • (3,5-Difluoro-4-methylphenyl)phenylmethanone

Uniqueness

Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate is unique due to its specific structural features, such as the presence of both difluoromethyl and ester groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C12H12F2O3

Molekulargewicht

242.22 g/mol

IUPAC-Name

ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H12F2O3/c1-3-17-12(16)6-11(15)8-4-9(13)7(2)10(14)5-8/h4-5H,3,6H2,1-2H3

InChI-Schlüssel

KVIDWSWNQOFZMQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1)F)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.